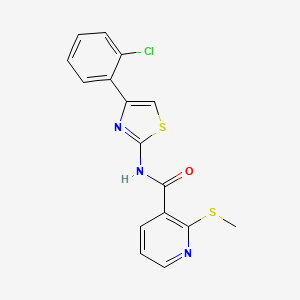
N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of thiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-(methylthio)nicotinic acid chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating under reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone, while substitution of the chlorine atom could yield various substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide
- N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)pyridine
- N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)quinoline
Uniqueness
N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is unique due to the presence of the nicotinamide moiety, which may confer specific biological activities not observed in other similar compounds
属性
分子式 |
C16H12ClN3OS2 |
|---|---|
分子量 |
361.9 g/mol |
IUPAC 名称 |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3OS2/c1-22-15-11(6-4-8-18-15)14(21)20-16-19-13(9-23-16)10-5-2-3-7-12(10)17/h2-9H,1H3,(H,19,20,21) |
InChI 键 |
VYHJDFXCWZFBPJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13350811.png)
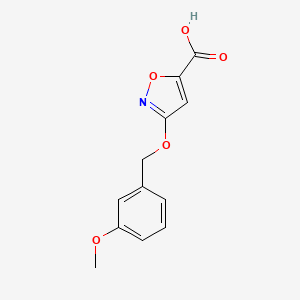
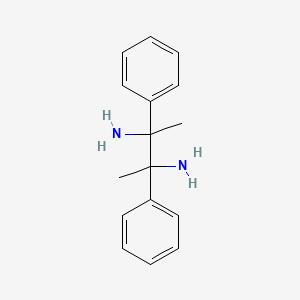


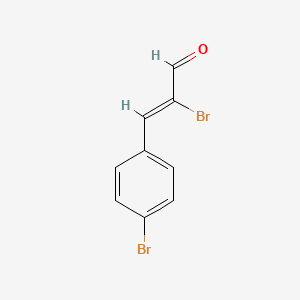


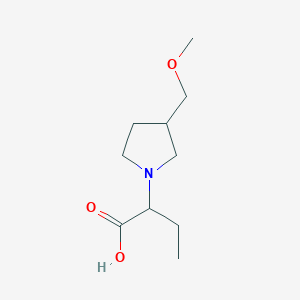
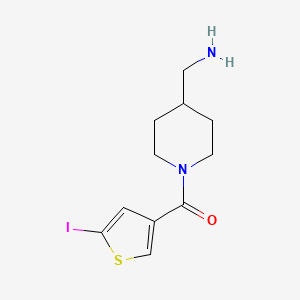
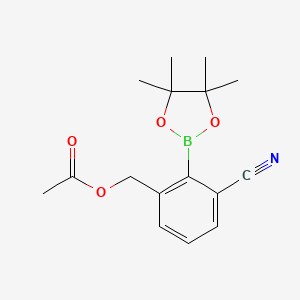
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)
